molecular formula C8H9ClN2O2 B3094781 2-(3-Chlorophenoxy)acetohydrazide CAS No. 1260767-05-2

2-(3-Chlorophenoxy)acetohydrazide

Cat. No. B3094781
CAS RN: 1260767-05-2
M. Wt: 200.62 g/mol
InChI Key: JNACEDCCPWLZAT-UHFFFAOYSA-N
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Description

“2-(3-Chlorophenoxy)acetohydrazide” is a chemical compound with the molecular formula C8H9ClN2O2 . It is related to a class of compounds known as acylhydrazides .


Synthesis Analysis

The synthesis of acylhydrazides, including “this compound”, has been reported in the literature . The process involves the reaction of carboxylic acids with the Vilsmeier reagent, which is an efficient and versatile reagent for one-pot synthesis of acylhydrazides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chlorophenoxy group attached to an acetohydrazide group . The molecule is planar, which is a common characteristic of acylhydrazides .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant portion of the research on 2-(3-Chlorophenoxy)acetohydrazide derivatives investigates their synthesis and potential antimicrobial activity. Studies demonstrate that these compounds can be synthesized through various chemical reactions and evaluated for their efficacy against different bacterial and fungal strains. For instance, derivatives have been synthesized with the aim of exploring their antibacterial and antifungal properties, revealing moderate to good inhibitory effects against several pathogens (Rehman et al., 2016; Fuloria et al., 2009).

Anticancer Potential

Another area of focus is the investigation of the anticancer potential of these derivatives. Research has shown that some compounds exhibit promising anticancer activities against various cancer cell lines. The synthesis of these compounds and subsequent testing have led to the identification of derivatives with significant growth inhibition effects on cancer cells, highlighting their potential as leads for the development of new anticancer agents (Şenkardeş et al., 2021).

Crystal Structure and Nonlinear Optical Properties

The crystal structure and nonlinear optical properties of specific derivatives have also been characterized, providing insights into their potential applications in materials science. For example, one study focused on the synthesis and characterization of a crystal demonstrating the presence of two-photon absorption, indicative of reverse saturable absorption and optical limiting characteristics. This research suggests applications beyond the biomedical sphere, possibly in the development of optical materials (Purandara et al., 2019).

Green Chemistry Approaches

Research includes efforts to employ green chemistry principles in the synthesis of these derivatives. This includes using solid-state reactions and avoiding harmful solvents, which not only aligns with environmental sustainability goals but also opens new pathways for the synthesis of these compounds with potentially reduced environmental impact (Fekri & Zaky, 2014).

Future Directions

The future directions for research on “2-(3-Chlorophenoxy)acetohydrazide” and related compounds could involve further exploration of their potential biological activities, such as their anticonvulsant properties . Additionally, their synthesis methods could be optimized for efficiency and environmental impact .

properties

IUPAC Name

2-(3-chlorophenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNACEDCCPWLZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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